molecular formula C20H25ClN2O2 B3559432 1-(3-Chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

1-(3-Chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

Cat. No.: B3559432
M. Wt: 360.9 g/mol
InChI Key: YOXFFRXYZWXEJD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine class. Compounds in this class are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-3-25-20-13-16(7-8-19(20)24-2)15-22-9-11-23(12-10-22)18-6-4-5-17(21)14-18/h4-8,13-14H,3,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXFFRXYZWXEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenylamine and 3-ethoxy-4-methoxybenzyl chloride.

    Formation of Piperazine Ring: The piperazine ring is formed by reacting 3-chlorophenylamine with ethylene diamine under controlled conditions.

    Substitution Reaction: The intermediate product is then reacted with 3-ethoxy-4-methoxybenzyl chloride to form the final compound.

Industrial Production Methods

In industrial settings, the synthesis may involve:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production.

    Purification: Techniques such as recrystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine involves:

    Molecular Targets: Interaction with specific receptors or enzymes in the body.

    Pathways Involved: Modulation of signaling pathways related to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(4-Methoxyphenyl)piperazine: Studied for its potential antidepressant effects.

    1-(3-Ethoxyphenyl)piperazine: Investigated for its antimicrobial properties.

Uniqueness

1-(3-Chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
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1-(3-Chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

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